Cas no 2227772-43-0 ((2S)-2-(2-methoxy-6-methylphenyl)oxirane)

(2S)-2-(2-Methoxy-6-methylphenyl)oxirane is a chiral epoxide compound characterized by its stereospecific (S)-configuration and aromatic methoxy-methyl substitution. This structure imparts reactivity suitable for asymmetric synthesis, particularly in the formation of enantiomerically pure intermediates for pharmaceuticals or fine chemicals. The electron-donating methoxy group enhances stability while influencing regioselectivity in ring-opening reactions. Its rigid oxirane ring enables controlled functionalization at the electrophilic carbon centers, making it valuable for constructing complex molecular architectures. The compound’s defined chirality ensures precise stereochemical outcomes in catalytic transformations. Typical applications include use as a building block in medicinal chemistry or agrochemical research, where enantiopurity and tailored reactivity are critical. Storage under inert conditions is recommended to preserve integrity.
(2S)-2-(2-methoxy-6-methylphenyl)oxirane structure
2227772-43-0 structure
Product Name:(2S)-2-(2-methoxy-6-methylphenyl)oxirane
CAS No:2227772-43-0
MF:C10H12O2
MW:164.201083183289
CID:6362328
PubChem ID:165625858
Update Time:2025-10-31

(2S)-2-(2-methoxy-6-methylphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2-methoxy-6-methylphenyl)oxirane
    • EN300-1772488
    • 2227772-43-0
    • Inchi: 1S/C10H12O2/c1-7-4-3-5-8(11-2)10(7)9-6-12-9/h3-5,9H,6H2,1-2H3/t9-/m1/s1
    • InChI Key: PMMUZGBSZBVJLC-SECBINFHSA-N
    • SMILES: O1C[C@@H]1C1C(=CC=CC=1C)OC

Computed Properties

  • Exact Mass: 164.083729621g/mol
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.8Ų

(2S)-2-(2-methoxy-6-methylphenyl)oxirane Pricemore >>

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(2S)-2-(2-methoxy-6-methylphenyl)oxirane Related Literature

Additional information on (2S)-2-(2-methoxy-6-methylphenyl)oxirane

Introduction to (2S)-2-(2-methoxy-6-methylphenyl)oxirane and Its Significance in Modern Chemical Research

The compound with the CAS number 2227772-43-0 is a fascinating molecule known by the systematic name (2S)-2-(2-methoxy-6-methylphenyl)oxirane. This chiral epoxide has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The presence of a stereocenter at the (2S) position, combined with a phenyl ring substituted with methoxy and methyl groups, makes this compound a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

In recent years, the study of epoxides has seen remarkable advancements, particularly in their role as key intermediates in organic synthesis and as bioactive molecules. Epoxides are three-membered cyclic ethers that can undergo ring-opening reactions, making them valuable tools for constructing complex molecular architectures. The specific configuration of (2S)-2-(2-methoxy-6-methylphenyl)oxirane allows for selective reactions that can be tailored to produce a wide range of pharmacologically relevant compounds.

The significance of this compound is further underscored by its potential applications in the synthesis of novel therapeutic agents. Researchers have been exploring the use of chiral epoxides like (2S)-2-(2-methoxy-6-methylphenyl)oxirane in the development of drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The methoxy and methyl substituents on the phenyl ring contribute to the compound's solubility and bioavailability, which are critical factors in drug design.

One of the most exciting areas of research involving (2S)-2-(2-methoxy-6-methylphenyl)oxirane is its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition is a common strategy in drug development. The ability to selectively modify the structure of this epoxide allows chemists to design inhibitors that target specific proteases with high precision. This has led to the discovery of several promising candidates for treating conditions such as Alzheimer's disease and certain types of cancer.

Another area where this compound has shown promise is in the field of green chemistry. The ring-opening polymerization of epoxides is a well-established method for producing polymers with tailored properties. By using (2S)-2-(2-methoxy-6-methylphenyl)oxirane as a monomer, researchers have been able to create biodegradable polymers that have applications in packaging, coatings, and even medical implants. These polymers are designed to break down into harmless substances under certain conditions, reducing environmental impact.

The synthesis of (2S)-2-(2-methoxy-6-methylphenyl)oxirane itself is an intricate process that requires careful optimization to ensure high yield and enantiomeric purity. Modern synthetic techniques, such as asymmetric catalysis and flow chemistry, have enabled more efficient and sustainable production methods. These advancements have not only improved the accessibility of the compound but also opened up new possibilities for its application in various fields.

In conclusion, the compound with CAS number 2227772-43-0, known as (2S)-2-(2-methoxy-6-methylphenyl)oxirane, represents a significant advancement in chemical research. Its unique structural features make it a valuable tool for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases and environmental solutions.

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